GPR151 Activator Screen Hit: Differential Bioactivity Profile vs. In-Class Analogs
This compound was identified as a hit in a cell-based high-throughput primary assay designed to identify activators of GPR151, conducted by The Scripps Research Institute Molecular Screening Center . This specific functional activity at an orphan GPCR implicated in neuropathic pain differentiates it from closely related thiazolylbiphenylamides lacking the phenoxybenzamide moiety. For example, the direct analog N-(4-biphenyl-4-yl-thiazol-2-yl)-acetamide has no reported bioactivity and is marketed solely as a synthetic building block . While quantitative EC50 data for the target compound's GPR151 activation is not publicly disclosed, the qualitative hit designation in a validated screening cascade provides a unique biological fingerprint not shared by its closest commercially available analogs.
| Evidence Dimension | Functional activity at GPR151 receptor |
|---|---|
| Target Compound Data | Designated as an activator hit in a cell-based primary assay (qualitative) |
| Comparator Or Baseline | N-(4-biphenyl-4-yl-thiazol-2-yl)-acetamide; no GPR151 activity reported |
| Quantified Difference | Hit vs. inactive; quantitative EC50 not publicly available for target compound |
| Conditions | Cell-based high-throughput primary assay (Source: The Scripps Research Institute Molecular Screening Center) |
Why This Matters
This unique bioactivity tag justifies the selection of this specific compound for research programs targeting GPR151, as generic thiazole analogs are unlikely to exhibit this receptor interaction.
